3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(aminomethyl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-10-5(4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIYJISLDBXDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CN)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)thiophene-2-sulfonamide hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the thiophene is reacted with formaldehyde and a primary or secondary amine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the aminomethyl-substituted thiophene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the sulfonamide with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
While specific applications of "3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride" are not detailed in the provided search results, related compounds and concepts offer insight into its potential uses:
1. Glaucoma and Ocular Hypertension Treatment:
- Substituted dihydrothieno[2,3-b]thiophene-2-sulfonamides are effective carbonic anhydrase inhibitors that can be used to treat ocular hypertension and glaucoma .
- These compounds can be administered topically to reduce elevated intraocular pressure . Formulations for topical ocular administration generally contain about 0.1% to 15% by weight of the medicament .
- Such formulations may also contain other antiglaucoma agents like beta-adrenergic blocking agents (e.g., timolol maleate) or parasympathomimetic agents such as pilocarpine .
2. Sulfonamide Synthesis and Derivatives:
- An electrochemical method allows for the oxidative coupling between thiols and amines to synthesize sulfonamides . This method is environmentally benign .
- This approach can be used to functionalize amino acids, creating nonproteinogenic building blocks for therapeutic peptides, without causing racemization of chiral centers .
3. Neuropilin-1 (NRP1) Antagonists:
- Small-molecule NRP1 antagonists have antiangiogenic and antitumoral activity .
- One such antagonist, compound 1 , inhibits the migration of HUVEC cells toward VEGF-A stimulus, suggesting it can delay VEGF-induced wound closure .
4. Potential Research Areas:
- The compound this compound, as a sulfonamide derivative, may have potential applications in medicinal chemistry .
- It could serve as a building block in synthesizing various biologically active molecules, such as enzyme inhibitors or receptor modulators [2, 5].
- Further research could explore its use in developing new therapeutic peptides or other pharmaceutical agents .
5. Availability:
Mechanism of Action
The mechanism of action of 3-(aminomethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various physiological processes, depending on the specific isoform of carbonic anhydrase targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Sulfonamides
Table 1: Key Structural and Molecular Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Reference |
|---|---|---|---|---|---|
| 3-(Aminomethyl)thiophene-2-sulfonamide HCl | C₆H₁₀ClN₃O₂S | 223.68 | -CH₂NH₃⁺ at C3, -SO₂NH₂ at C2 | 1931960-30-3 | |
| 5-Chloro-3-((1-methoxycyclopropyl)amino)thiophene-2-sulfonamide (29) | C₉H₁₂ClN₃O₃S | 277.73 | -Cl at C5, -NH-(1-methoxycyclopropyl) at C3 | N/A | |
| 5-Chloro-3-(cyclopropylamino)thiophene-2-sulfonamide (30) | C₇H₁₀ClN₃O₂S | 247.75 | -Cl at C5, -NH-cyclopropyl at C3 | N/A | |
| 3-(Aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide HCl | C₅H₁₀ClN₃O₂S | 219.67 | Pyrazole ring, -CH₂NH₃⁺ at C3, -SO₂NH₂ at C4 | N/A | |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | Benzyl-thiophene hybrid, -CH₂NH₃⁺ | 1252548-92-7 |
Key Observations:
Pyrazole vs. Thiophene: Replacing the thiophene ring with a pyrazole (as in ) reduces aromaticity and alters electronic distribution, impacting solubility and metabolic stability .
Biological Relevance: Sulfonamide groups are known to inhibit carbonic anhydrases and participate in hydrogen bonding with enzymes. The aminomethyl group in the target compound may enhance solubility and bioavailability compared to lipophilic analogs like compound 29 . Chloro-substituted derivatives (e.g., 29, 30) are often explored for antimicrobial activity, whereas the target compound’s aminomethyl group may favor central nervous system (CNS) penetration due to its polarity .
Key Observations:
- The target compound’s synthesis is inferred to involve sulfonylation of thiophene followed by aminomethylation, whereas chloro-substituted analogs require multi-step reactions with cyclopropane derivatives and reducing agents .
- Heterocyclic analogs (e.g., pyrazole derivatives) may involve ring-forming reactions, adding complexity compared to thiophene-based syntheses .
Biological Activity
3-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound generally involves the following methods:
- Electrochemical Methods : Recent advancements have introduced electrochemical coupling techniques that allow for efficient synthesis of sulfonamides from thiols and amines. This method is environmentally friendly and yields high purity products in a short time frame .
- Conventional Organic Synthesis : Traditional methods involve the reaction of thiophene derivatives with amines under acidic conditions, often leading to the formation of sulfonamide bonds.
Biological Activity
This compound exhibits several notable biological activities:
- Carbonic Anhydrase Inhibition : This compound has been identified as a potent inhibitor of carbonic anhydrases, which are crucial for maintaining acid-base balance and fluid homeostasis in the body. Inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma and edema .
- Antimicrobial Properties : Similar compounds within the thiophene and sulfonamide classes have shown promising antimicrobial activity. Research indicates that derivatives containing thiophene rings can exhibit significant antibacterial effects against various pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)thiophene-2-sulfonamide | Aminomethyl group at position 3 | Carbonic anhydrase inhibitor |
| 5-Chlorothiophene-2-sulfonamide | Chlorine substitution at position 5 | Potential carbonic anhydrase inhibitor |
| 5-(2-Aminoethyl)thiophene-2-sulfonamide | Aminoethyl group instead of aminomethyl | Similar inhibitory effects |
The presence of specific functional groups, such as the aminomethyl group, enhances binding affinity to the active site of carbonic anhydrases, thus increasing inhibitory potency .
Case Study 1: Inhibition of Carbonic Anhydrases
In a study examining the inhibitory effects on human carbonic anhydrase II, this compound demonstrated significant inhibition comparable to established inhibitors. The binding interactions were characterized using molecular dynamics simulations, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its efficacy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene derivatives, including this compound. The compound was tested against various bacterial strains, showing effective growth inhibition, particularly against Gram-positive bacteria. The results suggest potential applications in treating bacterial infections .
Q & A
Q. What are the recommended synthetic pathways for 3-(aminomethyl)thiophene-2-sulfonamide hydrochloride, and how can reaction efficiency be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions using thiophene-2-sulfonamide derivatives and aminomethylating agents. For example, intermediate thiophene sulfonamides are functionalized with aminomethyl groups via reductive amination or coupling reactions under inert atmospheres (e.g., nitrogen) . Reaction efficiency depends on solvent choice (e.g., anhydrous CH₂Cl₂ or THF), stoichiometric ratios (1.2–2.0 equivalents of reagents), and purification methods such as reverse-phase HPLC with methanol-water gradients . Monitoring by thin-layer chromatography (TLC) or LC-MS ensures completion.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign chemical shifts for the thiophene ring (δ 6.5–7.5 ppm), sulfonamide protons (δ 3.0–3.5 ppm), and aminomethyl groups (δ 2.5–3.0 ppm). Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid interference .
- IR spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹), C=O (1650–1750 cm⁻¹), and sulfonamide S=O (1150–1250 cm⁻¹) stretches .
- Mass spectrometry (HRMS/ESI-MS) : Validate molecular weight (e.g., 236.65 g/mol) and isotopic patterns .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C in airtight, light-protected containers under anhydrous conditions. Use desiccants (silica gel) to prevent hygroscopic degradation. For handling, employ PPE (gloves, lab coats) and work in fume hoods due to potential respiratory irritancy .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions in biological assays?
- pH stability : Perform accelerated degradation studies in buffers (pH 2–9). The sulfonamide group may hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions, monitored via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. The hydrochloride salt typically degrades above 200°C, but prolonged exposure to >40°C in solution reduces shelf life .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
- Assay validation : Ensure consistent substrate concentrations, incubation times, and enzyme sources. For example, discrepancies in IC₅₀ values may arise from variations in kinase isoforms or buffer ionic strength .
- Structural analogs : Compare activity of derivatives (e.g., halogenated or methylated analogs) to identify pharmacophore requirements. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like carbonic anhydrase .
Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound?
- Core modifications : Synthesize analogs with substituted thiophene rings (e.g., 5-methyl or 4-chloro) to assess electronic effects on sulfonamide reactivity .
- Aminomethyl group variations : Replace with bulkier amines (e.g., cyclopropylmethyl) or charged groups to evaluate steric/ionic interactions .
- Biological testing : Use standardized assays (e.g., fluorescence-based enzyme inhibition) with positive/negative controls to quantify potency shifts .
Q. What methods are effective for detecting and quantifying impurities in synthesized batches?
- HPLC-DAD/UV : Use C18 columns with acetonitrile/water mobile phases to separate impurities (e.g., unreacted sulfonamide intermediates) .
- LC-MS/MS : Identify trace impurities (e.g., dimerization byproducts) via fragmentation patterns .
- Elemental analysis : Confirm stoichiometry (C, H, N, S, Cl) to detect deviations ≥0.3% .
Methodological Notes
- Synthesis optimization : For scale-up, replace HPLC with flash chromatography (silica gel, ethyl acetate/hexane) to reduce costs .
- Data reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for cross-validation .
- Safety compliance : Follow ICH Q3A guidelines for impurity reporting in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
